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Compound of Interest

Compound Name: 7-bromo-6-fluoro-1H-indole

Cat. No.: B1346428 Get Quote

CAS Number: 1000339-62-7

This technical guide provides a comprehensive overview of 7-bromo-6-fluoro-1H-indole, a

halogenated indole derivative of significant interest to researchers in medicinal chemistry and

drug development. This document details its physicochemical properties, synthesis,

purification, and spectroscopic characterization, alongside its potential applications as a

versatile building block in the synthesis of bioactive molecules.

Chemical Properties and Data
7-bromo-6-fluoro-1H-indole is a substituted indole with a bromine atom at the 7-position and

a fluorine atom at the 6-position of the indole ring. These substitutions impart unique electronic

properties that are valuable for developing selective interactions with biological targets.

Table 1: Physicochemical Properties of 7-bromo-6-fluoro-1H-indole
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Property Value Source/Method

CAS Number 1000339-62-7 [1][2][3]

Molecular Formula C₈H₅BrFN [3]

Molecular Weight 214.03 g/mol [3]

Boiling Point 315.9 ± 22.0 °C Predicted[3]

Density 1.750 ± 0.06 g/cm³ Predicted[3]

Appearance Off-white to white solid
General observation for similar

compounds

Solubility

Soluble in organic solvents like

DMSO, DMF, and chlorinated

solvents.

General observation for similar

compounds

Synthesis and Purification
The synthesis of 7-bromo-6-fluoro-1H-indole can be approached through established indole

synthesis methodologies, such as the Leimgruber-Batcho or Fischer indole synthesis, starting

from appropriately substituted precursors. While a specific published procedure for 7-bromo-6-
fluoro-1H-indole is not readily available, a general protocol based on the Leimgruber-Batcho

synthesis is provided below. This method is known for its high yield and mild reaction

conditions.[4][5]

Experimental Protocol: Leimgruber-Batcho Indole
Synthesis (General)
The Leimgruber-Batcho synthesis involves the formation of an enamine from an o-nitrotoluene

derivative, followed by reductive cyclization to form the indole ring.[4][6]

Step 1: Enamine Formation

In a round-bottom flask, dissolve the starting material, 1-bromo-2-fluoro-3-methyl-4-

nitrobenzene, in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst,

such as pyrrolidine.

Heat the reaction mixture, typically at reflux, and monitor the progress by Thin Layer

Chromatography (TLC). The formation of a highly colored intermediate is characteristic of

this reaction.

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude

enamine intermediate.

Step 2: Reductive Cyclization

Dissolve the crude enamine in a solvent such as ethanol, tetrahydrofuran (THF), or benzene.

Add a reducing agent. Common choices include Raney nickel with hydrazine, palladium on

carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.[4]

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as

indicated by TLC.

Filter the reaction mixture to remove the catalyst.

Evaporate the solvent from the filtrate to obtain the crude 7-bromo-6-fluoro-1H-indole.

Leimgruber-Batcho Synthesis Workflow

Purification Protocol
Purification of the crude product is typically achieved through column chromatography followed

by recrystallization.

Column Chromatography

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl

acetate in hexanes.

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the solution onto the column and elute with the chosen solvent system.

Collect fractions and analyze by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent.

Recrystallization

Dissolve the purified product from column chromatography in a minimal amount of a hot

solvent in which it has high solubility (e.g., ethanol, methanol, or a mixture of solvents).

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to

promote crystallization.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum.

Spectroscopic Data
While a full experimental spectrum for 7-bromo-6-fluoro-1H-indole is not publicly available,

predicted data and data from analogous compounds can provide an expected range for its

spectroscopic features.

Table 2: Predicted Spectroscopic Data for 7-bromo-6-fluoro-1H-indole
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Spectroscopy
Predicted Chemical Shifts
(ppm) or m/z

Notes

¹H NMR
δ 8.0-8.5 (br s, 1H, N-H), 7.0-

7.8 (m, 4H, Ar-H)

Chemical shifts are influenced

by the electron-withdrawing

effects of the halogen

substituents.[7] The N-H

proton signal is typically broad.

¹³C NMR δ 100-140

Aromatic carbons. Specific

shifts are influenced by the

positions of the bromine and

fluorine atoms. Quaternary

carbons will have weaker

signals.

Mass Spec (EI)

m/z 213/215 (M⁺), fragments

corresponding to loss of Br, H,

or HCN

The molecular ion peak will

show a characteristic 1:1

isotopic pattern due to the

presence of bromine (⁷⁹Br and

⁸¹Br).

Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry due to its presence in

numerous biologically active compounds.[8] Halogenated indoles, such as 7-bromo-6-fluoro-
1H-indole, serve as crucial intermediates in the synthesis of potential therapeutic agents. The

bromine atom at the 7-position provides a handle for further functionalization through cross-

coupling reactions like the Suzuki or Sonogashira reactions, allowing for the introduction of

diverse substituents to explore structure-activity relationships (SAR).

Kinase Inhibitors
Substituted indoles and azaindoles are well-represented as kinase inhibitors, which are a major

class of anticancer drugs.[9][10][11] The 7-bromo-6-fluoro-1H-indole core can be elaborated

to target the ATP-binding site of various kinases.
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Role in Kinase Inhibitor Synthesis

Antiviral Agents
Indole derivatives have also been investigated for their antiviral properties. For instance,

certain substituted indoles have shown activity against the influenza virus by targeting viral
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proteins like the PB2 subunit of the viral polymerase.[12] The 7-bromo-6-fluoro-1H-indole
scaffold can be used to synthesize analogs of known antiviral compounds.

Experimental Protocol: Suzuki Coupling (General)
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction used to form

carbon-carbon bonds. This is a common method to functionalize bromo-substituted

heterocycles.

To a dry Schlenk flask, add 7-bromo-6-fluoro-1H-indole (1.0 eq.), an arylboronic acid (1.2

eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃

(2.0 eq.).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DMF) and water.

Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is

consumed, as monitored by TLC or LC-MS.

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and

wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-

6-fluoro-1H-indole.

7-bromo-6-fluoro-1H-indole + Arylboronic Acid Pd Catalyst, Base, Heat 7-aryl-6-fluoro-1H-indole

Click to download full resolution via product page

General Suzuki Coupling Reaction
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Conclusion
7-bromo-6-fluoro-1H-indole is a valuable synthetic intermediate with significant potential in

the field of drug discovery. Its halogenated structure allows for precise modification through

various cross-coupling reactions, enabling the generation of diverse libraries of indole

derivatives for biological screening. The protocols and data presented in this guide, based on

established chemical principles and data from analogous compounds, provide a solid

foundation for researchers to utilize this compound in their synthetic and medicinal chemistry

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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